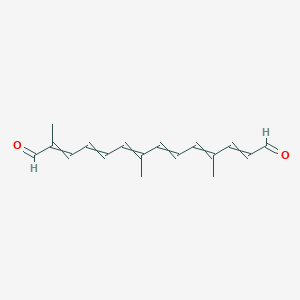![molecular formula C18H19N3OS B14219807 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine CAS No. 832077-71-1](/img/structure/B14219807.png)
2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a phenylpentylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting oxadiazole intermediate is then reacted with a phenylpentylsulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents such as N-bromosuccinimide for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes involved in disease progression, such as kinases or proteases. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine include other oxadiazole derivatives and pyridine-based compounds. Examples include:
- 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
- 5-[(4-Methylphenyl)sulfanyl]-1-phenyl-1H-tetrazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the oxadiazole and pyridine rings with a phenylpentylsulfanyl group. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
832077-71-1 |
|---|---|
Fórmula molecular |
C18H19N3OS |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(5-phenylpentylsulfanyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19N3OS/c1-3-9-15(10-4-1)11-5-2-8-14-23-18-21-20-17(22-18)16-12-6-7-13-19-16/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2 |
Clave InChI |
KVEHPKXALGTNAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCSC2=NN=C(O2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)


![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)




![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)

methyl}pyridine](/img/structure/B14219795.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
